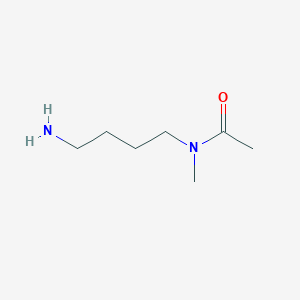

N-(4-Aminobutyl)-N-methylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-Aminobutyl)-N-methylacetamide: is an organic compound that belongs to the class of amides It is characterized by the presence of an acetamide group attached to a 4-aminobutyl chain, which is further substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Aminobutyl)-N-methylacetamide typically involves the reaction of 4-aminobutylamine with acetic anhydride in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-aminobutylamine+acetic anhydride→this compound+acetic acid

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also ensures consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Aminobutyl)-N-methylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides and carboxylic acids.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted amides, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(4-Aminobutyl)-N-methylacetamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential role in enzyme activity and signal transduction pathways.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-Aminobutyl)-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity and influence signal transduction processes. It is believed to exert its effects through binding to receptors and ion channels, thereby altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

- N-(4-Aminobutyl)acetamide

- N-(4-Aminobutyl)-N-ethylacetamide

- N-(4-Aminobutyl)-N-methylpropionamide

Uniqueness

N-(4-Aminobutyl)-N-methylacetamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Biological Activity

N-(4-Aminobutyl)-N-methylacetamide, also known as 4-acetamidobutanoic acid, is a compound of significant interest due to its potential biological activities. This article will explore its biochemical properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is classified as a gamma-amino acid. Its structure can be represented as follows:

- Molecular Formula : C₆H₁₃N₃O

- Molecular Weight : 143.19 g/mol

The compound features an acetamide group attached to a butyl chain, which contributes to its biological activity.

- Enzyme Interaction : The compound has been shown to interact with various enzymes involved in metabolic pathways. For instance, it is a substrate for several aldehyde dehydrogenases (ALDHs), which play crucial roles in detoxification processes and the metabolism of neurotransmitters .

- Neuroprotective Effects : Preliminary studies indicate that this compound may exhibit neuroprotective properties. It has been associated with the modulation of oxidative stress in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases.

- Antiviral Potential : Research has highlighted the compound's potential as an antiviral agent, particularly against filoviruses like Ebola and Marburg viruses. It acts by inhibiting viral entry into host cells, demonstrating efficacy with low effective concentrations (EC50 values < 10 μM) in vitro .

In Vitro Studies

A series of in vitro studies have assessed the biological activity of this compound:

- Neuroprotection : In a study examining oxidative stress, cells treated with the compound showed reduced levels of reactive oxygen species (ROS) compared to untreated controls, suggesting its role in cellular protection against oxidative damage.

- Antiviral Activity : Another study tested the compound against various viral strains. Results indicated that it significantly inhibited viral replication and entry in Vero cell lines, reinforcing its potential as an antiviral therapeutic agent .

In Vivo Studies

In vivo investigations have also been conducted to evaluate the pharmacokinetics and therapeutic effects:

- Animal Models : In murine models of neurodegeneration, administration of this compound resulted in improved cognitive function and reduced neuronal loss compared to control groups.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Neuroprotection | Reduced oxidative stress | |

| Antiviral | Inhibition of viral entry | |

| Enzyme Substrate | Interaction with ALDHs |

Table 2: EC50 Values Against Viral Strains

Properties

Molecular Formula |

C7H16N2O |

|---|---|

Molecular Weight |

144.21 g/mol |

IUPAC Name |

N-(4-aminobutyl)-N-methylacetamide |

InChI |

InChI=1S/C7H16N2O/c1-7(10)9(2)6-4-3-5-8/h3-6,8H2,1-2H3 |

InChI Key |

TWZOPZRLSKCQJZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N(C)CCCCN |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.